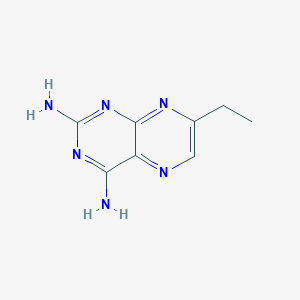

7-Ethylpteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

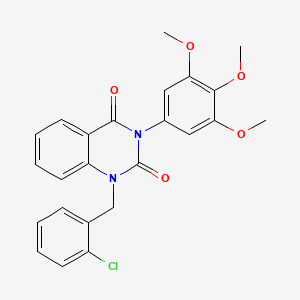

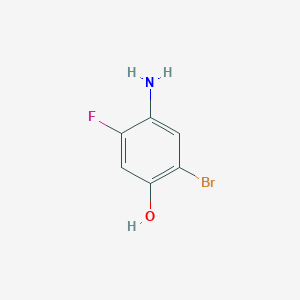

7-Ethylpteridine-2,4-diamine is a chemical compound with the molecular formula C8H10N6 . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of 7-Ethylpteridine-2,4-diamine consists of 10 Hydrogen atoms, 8 Carbon atoms, and 6 Nitrogen atoms . It contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .Scientific Research Applications

Antifolate Agents and DHFR Inhibitors

A study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates, utilizing derivatives of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, as potential inhibitors of dihydrofolate reductase (DHFR). The classical compound showed significant inhibition of human DHFR and demonstrated potent antitumor activity, highlighting its potential in cancer therapy (Gangjee et al., 2007).

Membrane Sensors for Metal Ions

Saleh et al. (2001) reported the development of a poly(vinyl chloride) matrix membrane sensor incorporating a thiadiazole derivative for the selective determination of aluminum(III) ions. The sensor exhibited good potentiometric response and selectivity, suggesting its application in environmental monitoring and industrial processes (Saleh et al., 2001).

Structural and Theoretical Analysis

Aktan et al. (2017) conducted combined spectroscopic, XRD crystal structure, and DFT studies on 2-(ethylthio)pyrimidine-4,6-diamine. This research provided insights into the molecular structure and electronic properties of the compound, facilitating its application in the development of new materials and chemical sensors (Aktan et al., 2017).

Metal-Catalysed Diamination Reactions

Research by Cardona and Goti (2009) highlighted the importance of 1,2-diamine motifs in natural products and pharmaceuticals, investigating metal-catalysed diamination reactions. These reactions are crucial for the synthesis of complex molecules, underscoring the role of diamine derivatives in medicinal chemistry and drug development (Cardona & Goti, 2009).

Fluorescence Sensors and Schiff Bases

Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine, for the development of highly selective and sensitive fluorescence sensors for Cu(2+) detection. These sensors have applications in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Graphene Oxide Framework Membranes

Hung et al. (2014) explored the use of diamine monomers for cross-linking graphene oxide, creating composite membranes with varied d-spacing for ethanol–water mixture separation. This study demonstrates the potential of diamine-functionalized materials in filtration and separation technologies (Hung et al., 2014).

properties

IUPAC Name |

7-ethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFFEPQMXZMVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=NC(=NC2=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethylpteridine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)